(E/Z)-Raphin1

Phosphatase selectivity PPP1R15B R15A-PP1c

(E/Z)-Raphin1 (CAS 94023-67-3) is the definitive tool for PPP1R15B inhibition in CNS studies. Combines oral bioavailability, BBB penetration, and >30-fold selectivity for R15B-PP1c (Kd=33 nM) over R15A. Reversibly attenuates protein synthesis via substrate accumulation, enabling temporal control. Reduces huntingtin aggregates in HD82Q mice at 2 mg/kg p.o. Essential for proteostasis, unfolded protein response, and neurodegeneration research where BBB penetration and target specificity are critical.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 94023-67-3
Cat. No. B3030663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Raphin1
CAS94023-67-3
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
InChIInChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
InChIKeyWLTSTDGGFCQWTK-YIXHJXPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





What Is (E/Z)-Raphin1 (CAS 94023-67-3) and Why It Matters in Phosphatase-Targeted Research


(E/Z)-Raphin1 (CAS 94023-67-3), also known as NSC 65809, is a small-molecule inhibitor of the regulatory phosphatase PPP1R15B (R15B), a regulatory subunit of protein phosphatase 1 (PP1c) that functions as a negative regulator of proteostasis and the unfolded protein response [1]. The compound is an orally bioavailable agent capable of crossing the blood-brain barrier (BBB), a property that distinguishes it from many phosphatase-targeting tool compounds and enables central nervous system applications [2]. Identified through a surface plasmon resonance-based target-discovery platform, (E/Z)-Raphin1 represents one of the first selective, BBB-penetrant inhibitors of a serine/threonine phosphatase regulatory subunit, expanding the pharmacological toolkit beyond kinase-centric approaches [1].

Why Generic PPP1R15B Inhibitors Cannot Substitute for (E/Z)-Raphin1 in CNS-Focused Studies


Substituting (E/Z)-Raphin1 with generic PPP1R15B inhibitors or closely related analogs carries substantial risk of experimental failure due to three non-interchangeable properties. First, (E/Z)-Raphin1 exhibits >30-fold binding selectivity for the R15B-PP1c holophosphatase complex (Kd = 33 nM) over the paralogous R15A-PP1c complex, a specificity not consistently documented across other phosphatase inhibitors [1]. Second, the compound demonstrates validated oral bioavailability and blood-brain barrier penetration, enabling CNS target engagement that BBB-impermeant phosphatase inhibitors cannot achieve . Third, (E/Z)-Raphin1's ability to transiently attenuate protein synthesis via rapid, reversible substrate accumulation differs mechanistically from chronic or irreversible phosphatase inhibitors, affecting both experimental interpretation and translational potential [1]. These differentiation points underscore why direct substitution without orthogonal validation may confound results in neurodegeneration, proteostasis, or translational control studies.

Quantitative Differentiation Evidence for (E/Z)-Raphin1 (CAS 94023-67-3) Against Closest Comparators


R15B vs. R15A Selectivity: Why (E/Z)-Raphin1's 30-Fold Discrimination Matters

(E/Z)-Raphin1 demonstrates pronounced selectivity for the R15B-PP1c holophosphatase complex (Kd = 33 nM) compared to the paralogous R15A-PP1c complex, with an approximately 30-fold difference in binding affinity [1]. Functional phosphatase inhibition assays confirm this selectivity: (E/Z)-Raphin1 potently inhibits recombinant R15B-PP1c holoenzyme activity but shows minimal inhibition of the closely related R15A-PP1c complex [2]. This discrimination is critical because both R15B and R15A regulate eIF2α dephosphorylation yet exhibit distinct tissue distribution and stress-response roles; pan-inhibition of both subunits would confound mechanistic interpretation.

Phosphatase selectivity PPP1R15B R15A-PP1c Target specificity

Oral Bioavailability and CNS Penetration: (E/Z)-Raphin1 vs. BBB-Impermeant Phosphatase Inhibitors

(E/Z)-Raphin1 is orally bioavailable and capable of crossing the blood-brain barrier, a property validated through both pharmacokinetic analysis and pharmacodynamic readouts in the CNS [1]. Following oral administration, the compound achieves brain exposure sufficient to modulate its target, as evidenced by decreased SDS-insoluble huntingtin assemblies and reduced nuclear inclusions in the cortex of HD82Q Huntington's disease model mice . In contrast, many widely used phosphatase inhibitors (e.g., microcystin-LR, okadaic acid, calyculin A) exhibit negligible CNS penetration, limiting their utility to peripheral or in vitro applications.

Blood-brain barrier Oral bioavailability CNS drug delivery Neurodegeneration

In Vivo Efficacy: (E/Z)-Raphin1 Demonstrates Disease-Relevant Outcomes in Huntington's Disease Model

In the HD82Q transgenic mouse model of Huntington's disease, (E/Z)-Raphin1 administered orally at 2 mg/kg once daily from 4 to approximately 10 weeks of age produced measurable improvements in body weight trajectory compared to vehicle-treated controls [1]. More critically, treatment with (E/Z)-Raphin1 resulted in decreased SDS-insoluble huntingtin assemblies and reduced nuclear inclusions in the cortex, providing direct evidence of target engagement and downstream pharmacodynamic effects in a disease-relevant CNS context . This in vivo efficacy profile distinguishes (E/Z)-Raphin1 from structurally related analogs lacking validated CNS activity or from tool compounds that demonstrate biochemical potency but fail to translate to animal models.

Huntington's disease In vivo efficacy Neuroprotection Protein aggregation

Mechanistic Distinction: Reversible Substrate Accumulation vs. Irreversible Phosphatase Inhibition

(E/Z)-Raphin1 exerts its inhibitory effect by interfering with substrate recruitment to the R15B-PP1c holoenzyme rather than directly targeting the PP1c catalytic site or acting as an irreversible inhibitor [1]. In cellular assays, (E/Z)-Raphin1 causes rapid and transient accumulation of phosphorylated substrates, resulting in a transient attenuation of protein synthesis—a reversible effect that distinguishes it from toxins like microcystin-LR, which covalently modify and irreversibly inhibit PP1 and PP2A catalytic subunits with sub-nanomolar IC50 values . This reversible, substrate-recruitment-based mechanism reduces the risk of sustained cellular toxicity and enables finer temporal control in experimental paradigms.

Reversible inhibition Substrate recruitment eIF2α phosphorylation Proteostasis

Optimal Research Applications for (E/Z)-Raphin1 (CAS 94023-67-3) Based on Quantitative Evidence


Huntington's Disease and Neurodegeneration: In Vivo CNS Target Validation

(E/Z)-Raphin1 is optimally deployed in preclinical studies of Huntington's disease and related protein-misfolding neurodegenerative disorders requiring CNS target engagement. The compound's validated oral bioavailability, blood-brain barrier penetration, and demonstrated efficacy in reducing cortical huntingtin aggregates and nuclear inclusions in HD82Q mice at 2 mg/kg oral dosing position it as a first-line tool compound for in vivo PPP1R15B target validation in CNS contexts [1]. Studies focused on proteostasis regulation, unfolded protein response modulation, or eIF2α phosphorylation dynamics in the brain should prioritize (E/Z)-Raphin1 over BBB-impermeant phosphatase inhibitors [2].

Selective PPP1R15B vs. PPP1R15A Pathway Dissection

Investigators aiming to dissect the differential biological roles of PPP1R15B versus PPP1R15A require (E/Z)-Raphin1's approximately 30-fold selectivity window. The compound's ability to inhibit recombinant R15B-PP1c holoenzyme while sparing the closely related R15A-PP1c complex enables unambiguous attribution of phenotypic effects to R15B-specific inhibition [1]. This selectivity is essential for studies of tissue-specific stress responses, given that R15B and R15A exhibit distinct expression patterns and functional roles in the integrated stress response. Procurement of less selective phosphatase inhibitors would confound these mechanistic studies with dual-target inhibition [2].

Proteostasis and Translational Control: Transient Protein Synthesis Modulation

(E/Z)-Raphin1's mechanism—interference with substrate recruitment leading to rapid, transient accumulation of phosphorylated substrates and transient attenuation of protein synthesis—makes it uniquely suited for studies of proteostasis dynamics and translational control where irreversible or sustained inhibition would introduce confounding cytotoxicity [1]. Applications include investigations of endoplasmic reticulum stress responses, unfolded protein response pathway bifurcation (adaptive vs. apoptotic), and eIF2α phosphorylation kinetics. The reversible nature of inhibition permits washout experiments and temporal resolution not achievable with covalent phosphatase inhibitors [2].

Pediatric Glioblastoma Combination Therapy Exploration

Emerging evidence indicates that (E/Z)-Raphin1 sensitizes pediatric glioblastoma (PED-GBM) cells, including diffuse intrinsic pontine glioma (DIPG) lines, to PARP-1 inhibitors and radiation therapy by increasing eIF2α phosphorylation [1]. In this context, (E/Z)-Raphin1 demonstrates brain-penetrating properties essential for CNS tumor applications—a characteristic absent in many phosphatase-targeting agents. Studies exploring histone deacetylase inhibitor plus PARP-1 inhibitor combinations may benefit from adding (E/Z)-Raphin1 to enhance therapeutic sensitivity, a scenario where BBB penetration is non-negotiable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-Raphin1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.